Piriqualone (CAS 1897-89-8) is a quinazolinone-based compound, placing it in the same chemical class as the well-known sedative-hypnotic Methaqualone. Developed for its potential anticonvulsant, hypnotic, and muscle relaxant properties, Piriqualone's key structural feature is the 2-[2-(2-pyridinyl)ethenyl] group at the 2-position of the quinazolinone core, a significant deviation from the 2-methyl group found in Methaqualone. This structural distinction is central to its value as a specific tool in pharmacological research and as a necessary reference standard in analytical chemistry.
Direct substitution of Piriqualone with its more common analog, Methaqualone, is invalid for most scientific applications. The replacement of Methaqualone's simple 2-methyl group with Piriqualone's larger, conjugated 2-[2-(2-pyridinyl)ethenyl] system fundamentally alters the molecule's spatial configuration, electronic properties, and potential metabolic pathways. These differences are expected to translate into a distinct pharmacological profile, including variations in binding affinity for GABA-A receptor subtypes, potency, and duration of action. Consequently, using Methaqualone or other simple analogs in place of Piriqualone would compromise the integrity of structure-activity relationship (SAR) studies and invalidate results in analytical testing where specific identification is required.
Piriqualone provides a critical data point for researchers investigating the pharmacophore of quinazolinone-class modulators. Its structure fundamentally differs from Methaqualone at the 2-position, which is known to significantly influence activity. While Methaqualone features a simple methyl group, Piriqualone possesses a large, unsaturated 2-[2-(2-pyridinyl)ethenyl] substituent. This allows for the systematic deconstruction of how steric bulk, electronic properties, and hydrogen bond accepting capability at this position impact receptor interaction and overall pharmacological effect.
| Evidence Dimension | Molecular Structure at 2-Position |
| Target Compound Data | 2-[2-(2-pyridinyl)ethenyl] group |
| Comparator Or Baseline | Methaqualone: 2-methyl group |
| Quantified Difference | Substitution of a methyl group (approx. 15 Da) with a pyridinylethenyl group (approx. 104 Da), introducing significant steric bulk, a conjugated system, and a nitrogen heteroatom. |
| Conditions | Chemical structure analysis |
For researchers defining the structural requirements for activity in this compound class, Piriqualone is an indispensable tool, not a substitute for Methaqualone.
In analytical settings, particularly forensic and toxicological screening, reference standards are not interchangeable. The significant structural differences between Piriqualone and its analogs, such as Methaqualone, Mecloqualone, and Etaqualone, result in distinct chromatographic retention times and mass fragmentation patterns. Therefore, the unambiguous identification and quantification of Piriqualone in a complex matrix requires a certified analytical standard of Piriqualone itself. Using a Methaqualone standard to identify Piriqualone would lead to false negative results.
| Evidence Dimension | Analytical Specificity |
| Target Compound Data | Unique retention time and mass spectrum requiring a specific Piriqualone reference standard. |
| Comparator Or Baseline | Methaqualone and other analogs possess their own distinct analytical profiles and cannot be used for cross-identification. |
| Quantified Difference | Qualitatively different analytical signals (retention time, mass-to-charge ratios of fragments). |
| Conditions | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) |
Procurement of Piriqualone as a reference material is mandatory for any laboratory needing to definitively identify its presence in seized materials or biological samples.
The metabolic fate of a compound is highly dependent on its structure. The 2-methyl group of Methaqualone is a known site of oxidation. In contrast, Piriqualone's extended, unsaturated pyridinylethenyl side chain offers multiple alternative sites for metabolic attack, including potential hydroxylation on the pyridine or phenyl rings, or reduction of the double bond. This makes Piriqualone a necessary and distinct tool compound for comparative studies on how different 2-position substituents direct the metabolism and influence the pharmacokinetic profile of quinazolinone derivatives.
| Evidence Dimension | Potential Metabolic Pathways |
| Target Compound Data | Multiple potential sites for Phase I and Phase II metabolism on the extended pyridinylethenyl group. |
| Comparator Or Baseline | Methaqualone: Primary metabolism occurs on the 2-methyl and tolyl groups. |
| Quantified Difference | Presence of distinct, alternative metabolic soft spots (vinyl group, pyridine ring). |
| Conditions | In vitro (microsomal stability assays) or in vivo pharmacokinetic studies. |
For researchers in drug metabolism and pharmacokinetics, Piriqualone allows for the direct assessment of how a complex, heteroaromatic side chain alters the biotransformation of the quinazolinone scaffold.
Use as a key analog in a panel of quinazolinones to systematically probe the steric and electronic requirements of the binding site at the 2-position, helping to build more accurate pharmacophore models for this class of compounds.
Essential for the development and validation of analytical methods (e.g., LC-MS/MS) designed for the specific detection and quantification of Piriqualone in the context of designer drug screening and controlled substance analysis.
Serves as a specific substrate to compare the metabolic stability and biotransformation pathways against simpler analogs like Methaqualone, providing insight into how side-chain modifications affect a drug's pharmacokinetic profile.
Irritant